molecular formula C15H17NO4 B2986556 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-47-8

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B2986556
M. Wt: 275.304
InChI Key: VOCLGIYKATVHSV-UHFFFAOYSA-N
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Description

The compound “2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one” is an organic compound . It contains a benzyl group and a methyl group attached to an amino group, which is a monovalent functional group with the formula −CH2−NH2 .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . Aminomethyl groups, like the one in this compound, are usually obtained by alkylation with Eschenmoser’s salt .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group (C6H5CH2) attached to an amino group (NH2), forming an aminomethyl group. This is attached to a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and contains a ketone functional group .

Scientific Research Applications

Synthesis and Structural Studies

Research on pyran derivatives, including those structurally related to 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, often focuses on their synthesis and structural analysis. For instance, the study by Brbot-Šaranović et al. (2000) on enaminones, which are closely related in structure to pyrans, explores the synthesis and crystal structures of these compounds. Such research lays the groundwork for understanding the chemical behavior and potential applications of pyran derivatives in various domains, including materials science and pharmaceuticals (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Bioactive Compound Synthesis

Pyrazole derivatives, which share a motif with the compound of interest, have been studied for their synthesis and potential bioactivities. Titi et al. (2020) investigated the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This suggests that compounds with similar structures could be explored for their bioactive properties, potentially leading to new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Material Science and Corrosion Inhibition

In the field of material science, research by Herrag et al. (2007) on pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid highlights the potential of structurally similar compounds in industrial applications. The study demonstrated that these compounds significantly reduce corrosion rates, suggesting that derivatives of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one could find use in corrosion protection strategies (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Green Chemistry Applications

Another interesting avenue is the use of pyran derivatives in green chemistry applications, as demonstrated by Dehghanpoor et al. (2019) in their work on synthesizing pyrano[3,2-b]pyran-4(8H)-ones using nano-silica sulfuric acid as a catalyst. This method emphasizes the role of pyran derivatives in developing environmentally friendly synthetic routes, potentially applicable to the synthesis of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one and its analogs (Dehghanpoor, Sadeghi, & Mosslemin, 2019).

properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-16(8-11-5-3-2-4-6-11)9-14-15(19)13(18)7-12(10-17)20-14/h2-7,17,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCLGIYKATVHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=O)C=C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Citations

For This Compound
1
Citations
L Toso, G Crisponi, VM Nurchi… - Journal of Inorganic …, 2013 - Elsevier
The use of chelating agents for iron and aluminum in different clinical applications has found increasing attention in the last thirty years. Desferal, deferiprone and deferasirox, chelating …
Number of citations: 30 www.sciencedirect.com

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